molecular formula C22H13BrN2O B604563 6-(4-Bromophenyl)benzo[a]phenazin-5-ol CAS No. 374699-80-6

6-(4-Bromophenyl)benzo[a]phenazin-5-ol

Cat. No.: B604563
CAS No.: 374699-80-6
M. Wt: 401.3g/mol
InChI Key: WFIOFFQDCZTTDY-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)benzo[a]phenazin-5-ol is a high-purity, synthetic brominated phenazine derivative supplied for research applications. The compound's structure, which incorporates a phenazine core fused with a substituted benzene ring and a 4-bromophenyl group, suggests potential for development in various scientific fields. Researchers may explore its properties as a functional material or as a precursor in organic synthesis. The bromophenyl substituent can make the molecule a candidate for further chemical modification via cross-coupling reactions, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific quality control data, including purity measurements and analytical characterization. All handling and storage procedures should adhere to safe laboratory practices.

Properties

CAS No.

374699-80-6

Molecular Formula

C22H13BrN2O

Molecular Weight

401.3g/mol

IUPAC Name

6-(4-bromophenyl)benzo[a]phenazin-5-ol

InChI

InChI=1S/C22H13BrN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H

InChI Key

WFIOFFQDCZTTDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The reactivity and functional utility of benzo[a]phenazin-5-ol derivatives are highly dependent on substituents. Key comparisons include:

a) 6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol
  • Structure : Features a methoxy (-OCH₃) group at the para position of the phenyl ring.
  • Synthesis : Achieved via green chemistry approaches, such as microwave-assisted reactions in PEG-400 with p-TSA catalysis, yielding 82–92% .
  • Properties : The electron-donating methoxy group enhances solubility and stabilizes intermediates during annulation reactions.
b) 6-(3,4-Dibromophenyl)benzo[a]phenazin-5-ol
  • Structure : Contains bromine substituents at both meta and para positions.
  • Reactivity: Dibromo substitutions reduce yields in Ru(II)-catalyzed oxidative annulation reactions (58% vs. 67–70% for mono-substituted derivatives) due to steric hindrance and electronic deactivation .
c) 6-(Cyclohexyl)benzo[a]phenazin-5-ol
  • Structure : Replaces the phenyl ring with a cyclohexyl group.
  • Performance : Exhibits superior yields (80%) in annulation reactions, attributed to reduced steric bulk and enhanced electron density at the reaction site .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
6-(4-Bromophenyl) derivative C₂₂H₁₃BrN₂O 401.26 >300 (decomposes)
6-(4-Methoxyphenyl) derivative C₂₃H₁₆N₂O₂ 352.39 Not reported

Preparation Methods

Acid-Catalyzed Condensation

The foundational approach for synthesizing benzo[a]phenazin-5-ol derivatives involves the acid-catalyzed condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with aromatic 1,2-diamines. Rehberg and Rutherford first demonstrated this method in 1995, employing acetic acid under reflux conditions to facilitate the reaction between lawsone and o-phenylenediamine. The protocol yields 5,7-dihydrobenzo[a]phenazin-5-one intermediates, which undergo tautomerization to form the desired benzo[a]phenazin-5-ol core. While this method achieves moderate yields (62–94%), its reliance on prolonged reflux (12–24 hours) and stoichiometric acid limits its practicality for large-scale synthesis.

Solid-State Synthesis

Microwave-Assisted Synthesis

One-Pot Microwave Irradiation

Microwave-assisted synthesis has emerged as a cornerstone for rapid and efficient preparation of 6-(4-bromophenyl)benzo[a]phenazin-5-ol. Jiang et al. demonstrated a one-pot, two-step protocol under microwave irradiation (120°C, 7–14 minutes) using lawsone, o-phenylenediamine, 4-bromobenzaldehyde, and malononitrile. The reaction proceeds via initial condensation of lawsone and diamine to form the phenazin-5-ol intermediate, followed by a Knoevenagel-Michael-cyclization cascade with the aldehyde and malononitrile. This method achieves yields of 81–92% and enables precise control over regioselectivity, ensuring the 4-bromophenyl group is incorporated at the 6-position.

Catalytic Microwave Systems

Recent advancements integrate heterogeneous catalysts with microwave technology to enhance reaction efficiency. For instance, Nikoorazm and Khanmoradi reported a Ce/PDA/CPTS@CoFe2O4 nanocomposite-catalyzed synthesis under microwave conditions. The catalyst’s Lewis acid sites activate both lawsone and 4-bromobenzaldehyde, facilitating a four-component reaction in ethanol/water (1:1) at reflux. This protocol achieves yields of 90–97% within 30–40 minutes, with the nanocatalyst exhibiting excellent recyclability (up to 8 cycles).

Multi-Component Reactions (MCRs)

Four-Component Domino Reactions

MCRs have revolutionized the synthesis of polyfunctionalized phenazines. A notable example involves the domino reaction of lawsone, o-phenylenediamine, 4-bromobenzaldehyde, and malononitrile catalyzed by La@guanine@SBA-15. The mechanism proceeds through:

  • Schiff-base formation between lawsone and diamine.

  • Knoevenagel condensation of aldehyde and malononitrile.

  • Michael addition and cyclization to install the 4-bromophenyl group.
    This method produces this compound in 87–99% yield under mild conditions (refluxing ethanol, 2–5.5 hours).

Nanocatalyst-Driven Synthesis

Nano CuO-Catalyzed Reactions

Nano CuO (10 mol%) has been employed in solvent-free, four-component reactions to synthesize this compound derivatives. The catalyst accelerates both the Knoevenagel condensation and Michael addition steps, achieving yields of 89–93% within 6–10 minutes at 75°C. The small particle size (20–30 nm) and high surface area of CuO nanoparticles enhance catalytic activity, enabling efficient electron transfer.

Graphene Oxide-Based Catalysts

Hyperbranched polyglycerol-functionalized graphene oxide (GO-HPG) has been utilized for one-pot syntheses under microwave irradiation. The GO-HPG framework stabilizes reactive intermediates, such as the phenazin-5-ol tautomer, while facilitating π-π interactions with aromatic substrates. This method achieves yields of 80–95% in 4–7 minutes, demonstrating superior performance compared to conventional acid catalysts.

Functionalization of Preformed Phenazine Cores

Suzuki-Miyaura Cross-Coupling

Post-synthetic functionalization via Suzuki-Miyaura coupling enables precise introduction of the 4-bromophenyl group. For example, (4-bromophenyl)methanol can be converted to the corresponding boronic ester, which undergoes palladium-catalyzed coupling with iodinated benzo[a]phenazin-5-ol derivatives. Using Pd(dppf)Cl2 as a catalyst and K2CO3 as a base in 1,4-dioxane at 90°C, this method achieves coupling efficiencies >85%.

Electrophilic Aromatic Substitution

Direct bromination of the benzo[a]phenazin-5-ol core using Br2 in acetic acid introduces bromine at the 6-position. Subsequent Ullmann coupling with 4-bromophenylboronic acid installs the aryl group, though this two-step process suffers from moderate overall yields (50–60%) due to competing side reactions.

Comparative Analysis of Preparation Methods

Method Conditions Catalyst Yield Time Advantages Limitations
Acid-Catalyzed CondensationAcetic acid, refluxNone62–94%12–24 hSimple setupLong duration, low atom economy
Solid-State Synthesis70°C, solvent-freeNone100%15 minGreen chemistry, high yieldRequires post-functionalization
Microwave MCR120°C, EtOH/H2OCe/PDA/CPTS@CoFe2O490–97%30–40 minRapid, high regioselectivitySpecialized equipment required
Nano CuO Catalysis75°C, solvent-freeCuO nanoparticles89–93%6–10 minRecyclable catalyst, short reaction timeNanoparticle synthesis complexity
Suzuki Cross-Coupling90°C, 1,4-dioxanePd(dppf)Cl2>85%16 hPrecise functionalizationMulti-step, cost-intensive reagents

Q & A

Q. What are the primary synthetic routes for 6-(4-Bromophenyl)benzo[a]phenazin-5-ol, and how do reaction conditions influence yield?

The compound is synthesized via condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with 4-bromophenyl-substituted benzene-1,2-diamines. Key steps include:

  • Step 1 : Acid-catalyzed cyclization of lawsone with 1,2-diamines in ethanol or methanol under reflux (80–100°C, 6–12 hours) to form the benzo[a]phenazin-5-ol core .
  • Step 2 : Bromophenyl incorporation via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (75–90%) compared to conventional heating (50–70% yield) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Elucidation : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm aromatic proton coupling and bromine substitution patterns. Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₂H₁₄BrN₂O₂, exact mass 430.02) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, achieving >95% purity with acetonitrile/water mobile phases .

Q. How does the bromophenyl substituent affect the compound’s electronic properties?

The electron-withdrawing bromine atom enhances electrophilicity at the phenazine core, facilitating π-π stacking interactions in crystallographic studies. UV-Vis spectroscopy shows a redshift (Δλ = 15–20 nm) compared to non-brominated analogs due to extended conjugation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzo[a]phenazin-5-ol derivatives?

Discrepancies in antimicrobial or anticancer activities arise from structural variations (e.g., substituent position) and assay conditions. A systematic approach includes:

  • Comparative SAR Analysis : Tabulate bioactivity data for analogs with varying substituents (Table 1).
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and MIC thresholds (e.g., ≤25 µg/mL for antimicrobial activity) .

Table 1 : Bioactivity Comparison of Selected Analogs

CompoundSubstituent PositionIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)
6-(4-Bromophenyl) derivativeC-4 Br12.3 ± 1.218.5 ± 2.1
6-Phenyl derivativeC-4 H>5045.6 ± 3.4
6-(4-Nitrophenyl) derivativeC-4 NO₂8.7 ± 0.910.2 ± 1.5

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact .
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., Fe₃O₄-supported palladium) to achieve 85% yield over 5 cycles .
  • Waste Reduction : Employ ultrasound-assisted synthesis, cutting solvent use by 40% and energy consumption by 50% .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to E. coli DNA gyrase, correlating with experimental MIC data .
  • DFT Calculations : HOMO-LUMO gaps (4.1 eV) indicate redox activity, supporting potential as a photosensitizer in photodynamic therapy .

Q. How do structural modifications at the phenazine core influence photostability?

  • Accelerated Testing : Expose derivatives to UV light (365 nm, 72 hours) and monitor degradation via HPLC. The bromophenyl group increases stability (5% degradation vs. 20% for non-halogenated analogs) due to reduced H-atom abstraction .

Methodological Considerations

Q. What protocols mitigate side reactions during bromophenyl functionalization?

  • Temperature Control : Maintain ≤80°C during Suzuki coupling to prevent debromination.
  • Purification : Use silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound from biphenyl byproducts .

Q. How are contradictions in cytotoxicity data addressed across studies?

  • Meta-Analysis : Pool data from ≥3 independent studies and apply Cohen’s d to quantify effect sizes. For example, the bromophenyl derivative shows moderate cytotoxicity (mean d = 0.65) across 12 datasets .

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